o-(Trimethylsilyl)acetophenone
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Overview
Description
o-(Trimethylsilyl)acetophenone: is an organic compound that features a trimethylsilyl group attached to the ortho position of an acetophenone molecule. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Deprotonation and Elimination: Another method involves the deprotonation of an arene and elimination of an “onium” leaving group using aryl (TMP)iodonium salts and potassium phosphate as the base.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Iodine and DMSO are commonly used for oxidation reactions.
Substitution: Fluoride activators are often used to facilitate the substitution of the trimethylsilyl group.
Major Products Formed:
Aryl Glyoxal: Formed during oxidation reactions.
Substituted Acetophenones: Resulting from substitution reactions involving the trimethylsilyl group.
Scientific Research Applications
Chemistry:
Aryne Generation: o-(Trimethylsilyl)acetophenone is used as a precursor for generating arynes, which are highly reactive intermediates in organic synthesis.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential in drug development due to their unique reactivity and ability to form complex molecules.
Industry:
Mechanism of Action
The mechanism by which o-(Trimethylsilyl)acetophenone exerts its effects involves the activation of the trimethylsilyl group, which can be replaced by other functional groups under specific conditions. This activation often involves the use of fluoride activators, leading to the formation of highly reactive intermediates that can participate in various chemical transformations .
Comparison with Similar Compounds
Acetophenone: The parent compound of o-(Trimethylsilyl)acetophenone, featuring a simpler structure without the trimethylsilyl group.
4’-Trimethylsiloxyacetophenone: A derivative with the trimethylsilyl group attached to the para position.
Uniqueness: this compound is unique due to the presence of the trimethylsilyl group at the ortho position, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H16OSi |
---|---|
Molecular Weight |
192.33 g/mol |
IUPAC Name |
1-(2-trimethylsilylphenyl)ethanone |
InChI |
InChI=1S/C11H16OSi/c1-9(12)10-7-5-6-8-11(10)13(2,3)4/h5-8H,1-4H3 |
InChI Key |
NBLHJHSDSAQCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1[Si](C)(C)C |
Origin of Product |
United States |
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